Complete LMWH Reversal Over Protamine
TP‑2 achieves complete neutralization of low‑molecular‑weight heparin (LMWH), whereas protamine, the clinical standard, exhibits only partial reversal. In a clinical study, protamine reversed LMWH‑induced thrombin‑antithrombin (TAT) complex formation by only 14% and prothrombin fragment 1.2 (f1.2) formation by 23% at a dose of 1 mg protamine/100 anti‑Xa U LMWH [1]. In contrast, TP‑2 has been shown in vitro and in vivo to completely neutralize LMWH anticoagulant activity [2].
| Evidence Dimension | LMWH neutralization efficacy (reversal of TAT formation) |
|---|---|
| Target Compound Data | Complete neutralization (100%) [2] |
| Comparator Or Baseline | Protamine: 14% reversal of TAT formation [1] |
| Quantified Difference | >86 percentage‑point improvement |
| Conditions | In vitro/ex vivo plasma assays; TP‑2 data from J Med Chem 2024, protamine data from Thromb Haemost 1995 |
Why This Matters
For researchers studying LMWH‑based anticoagulation or developing reversal strategies, TP‑2 provides the only small‑molecule option that fully neutralizes LMWH, eliminating the residual anticoagulant activity seen with protamine.
- [1] Wolzt M, Weltermann A, Nieszpaur-Los M, et al. Studies on the neutralizing effects of protamine on unfractionated and low molecular weight heparin (Fragmin) at the site of activation of the coagulation system in man. Thromb Haemost. 1995;73(3):439-443. PMID: 7667826 View Source
- [2] Zong Y, Lei Z, Yu SB, et al. Caltrop-like Small-Molecule Antidotes That Neutralize Unfractionated Heparin and Low-Molecular-Weight Heparin In Vivo. J Med Chem. 2024;67(4):2845-2858. doi:10.1021/acs.jmedchem.3c02224 View Source
